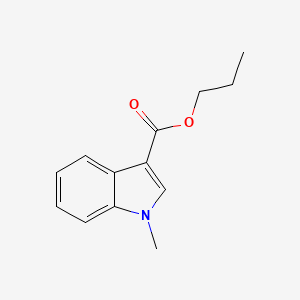

1-Methyl-1H-indole-3-carboxylic acid propyl ester

Description

The exact mass of the compound this compound is 217.110278721 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-8-16-13(15)11-9-14(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTBAJFKTDYQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methyl-1H-indole-3-carboxylic acid propyl ester chemical properties

Executive Summary

1-Methyl-1H-indole-3-carboxylic acid propyl ester (CAS: 1033693-02-5), often utilized as a specialized intermediate in medicinal chemistry, represents a critical lipophilic derivative of the indole-3-carboxylate class. This compound serves as a pivotal building block in the synthesis of heterocyclic pharmaceuticals, particularly in the development of Protein Kinase C (PKC) inhibitors and serotonin receptor modulators. Its structural core—an N-methylated indole ring with a propyl ester moiety—offers a unique balance of steric bulk and lipophilicity, making it a valuable probe for structure-activity relationship (SAR) studies targeting hydrophobic binding pockets.

This guide details the physicochemical properties, validated synthetic protocols, analytical characterization, and handling standards for this compound, designed for application scientists and drug development researchers.

Physicochemical Profile

The propyl ester modification of 1-methylindole-3-carboxylic acid significantly alters the solvation profile compared to its parent acid, enhancing membrane permeability and solubility in organic reaction media.

Table 1: Key Chemical Properties

| Property | Value / Description | Note |

| IUPAC Name | Propyl 1-methylindole-3-carboxylate | |

| CAS Number | 1033693-02-5 | Reference Standard Grade |

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.26 g/mol | |

| Physical State | Viscous oil or low-melting solid | Dependent on purity/polymorph |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water |

| LogP (Predicted) | ~3.2 - 3.5 | Enhanced lipophilicity vs. parent acid |

| H-Bond Donors | 0 | N-methylated; no NH donor |

| H-Bond Acceptors | 2 | Carbonyl and Ester Oxygen |

Synthetic Methodologies

The synthesis of this compound is most reliably achieved through the esterification of its parent acid, 1-Methyl-1H-indole-3-carboxylic acid (CAS: 32387-21-6). The choice of method depends on scale and available reagents.

Method A: Steglich Esterification (High Precision)

Rationale: This method avoids harsh acidic conditions, preserving sensitive functional groups if the indole core is further substituted. It utilizes DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid.

Protocol:

-

Activation: Dissolve 1-Methyl-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) as a nucleophilic catalyst.

-

Coupling: Cool to 0°C. Add n-Propanol (1.2 equiv) followed by DCC (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).

Method B: Acid-Catalyzed Fisher Esterification (Scalable)

Rationale: Ideal for bulk synthesis where reagents are robust. It relies on the equilibrium drive by removing water or using excess alcohol.

Protocol:

-

Reflux: Dissolve 1-Methyl-1H-indole-3-carboxylic acid in excess n-Propanol (acting as both reagent and solvent).

-

Catalysis: Add catalytic concentrated H₂SO₄ (5 mol%).

-

Equilibrium Shift: Reflux for 6–8 hours. Use a Dean-Stark trap if possible to remove water, or add molecular sieves.

-

Neutralization: Cool and neutralize with aqueous NaHCO₃.

-

Extraction: Extract into Ethyl Acetate, wash with brine, and concentrate.

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic pathway from raw indole precursor to the target propyl ester.

Analytical Characterization

Validating the identity of the propyl ester requires confirming the presence of the N-methyl group, the intact indole core, and the propyl ester chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]

-

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

-

Indole C2-H: Singlet at ~7.8–8.0 ppm (Deshielded by carbonyl).

-

Aromatic Ring: Multiplets at 7.2–8.2 ppm (4H).

-

N-Methyl: Sharp singlet at ~3.8 ppm (3H).

-

Propyl Ester:

-

O-CH₂: Triplet at ~4.3 ppm (2H).

-

CH₂ (Middle): Multiplet/Sextet at ~1.8 ppm (2H).

-

CH₃ (Terminal): Triplet at ~1.0 ppm (3H).[1]

-

-

Mass Spectrometry (MS)[7][8]

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 218.27 m/z.

-

Fragmentation: Loss of the propyloxy group (M-59) typically yields the acylium ion of the N-methylindole core.

Biological & Pharmaceutical Applications[7][8][9][10][11][12]

This compound is primarily utilized as an intermediate, but its structural properties make it relevant in specific therapeutic areas.[2]

PKC Inhibitor Development

The 1-methylindole-3-carbonyl scaffold is a known pharmacophore in the synthesis of bisindolylmaleimides and related PKC inhibitors (e.g., analogs of Ruboxistaurin). The propyl ester serves as a lipophilic precursor that can be:

-

Hydrolyzed in vivo to the active acid.

-

Reacted with amines to form stable amide linkers in drug candidates.

Impurity Profiling (Ramosetron)

In the manufacturing of Ramosetron (a 5-HT3 receptor antagonist), 1-methylindole-3-carboxylic acid derivatives appear as process-related impurities. The propyl ester may be synthesized as a certified reference material (CRM) to validate HPLC methods for quality control, ensuring the purity of the final drug substance.

Cannabinoid Receptor Research

Indole-3-carboxylates share structural homology with aminoalkylindoles (JWH series). While less potent than their ketone counterparts, ester derivatives are investigated for their binding affinity to CB1/CB2 receptors, often acting as partial agonists or antagonists depending on the ester chain length (propyl vs. pentyl).

Biological Logic Diagram

Figure 2: Functional utility of the compound in drug discovery and quality control workflows.

Safety & Handling (E-E-A-T)

While specific toxicological data for the propyl ester is limited, handling must follow protocols for the parent indole-3-carboxylic acid and general esters.

-

Hazard Classifications (GHS):

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze upon prolonged exposure to moisture.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All synthesis steps involving DCC or acid chlorides must be performed in a fume hood.

References

-

ChemicalBook. (2025).[4][5] 1-Methyl-1H-indole-3-carboxylic acid Chemical Properties and Uses. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 854040, 1-Methylindole-3-carboxylic acid. Retrieved from

-

Endotherm Life Science Molecules. (2025). Reference Substance: this compound (CAS 1033693-02-5).[7] Retrieved from

-

Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: 1-Methylindole-3-carboxylic acid. Retrieved from

-

Himaja, M., et al. (2010).[8] Synthesis and biological evaluation of indole-3-carboxylic acid derivatives. International Research Journal of Pharmacy. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. endotherm-lsm.com [endotherm-lsm.com]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Executive Summary

The synthesis of 1-Methyl-1H-indole-3-carboxylic acid propyl ester represents a critical functionalization of the indole scaffold, a privileged structure in medicinal chemistry found in alkaloids, synthetic cannabinoids, and serotonin receptor modulators.

While direct esterification of indole-3-carboxylic acid is possible, it is often plagued by the poor solubility of the acid and the instability of the corresponding acid chloride. This guide details the Trichloroacetyl Chloride Method , a robust, two-step protocol that circumvents these issues. This pathway utilizes a Friedel-Crafts acylation followed by a haloform-type cleavage-esterification, offering high regioselectivity for the C3 position and operational simplicity.

Retrosynthetic Analysis & Pathway Logic

The Strategic Disconnection

The target molecule contains three distinct functionalities: the indole core, the N-methyl group, and the C3-propyl ester.

-

Disconnection A (N-Methylation): Late-stage methylation is risky due to potential competitive alkylation at C2 or hydrolysis of the ester.

-

Disconnection B (Ester Formation): Traditional Fischer esterification is slow due to the electron-rich nature of the indole ring deactivating the carboxyl group toward nucleophilic attack.

-

Selected Route (The Trichloroacetyl Pathway): We utilize 1-methylindole as the starting material.[1] The C3 position is activated via trichloroacetylation.[2] The resulting trichloromethyl ketone serves as a "masked" ester, which is revealed upon treatment with propanol and base.

Pathway Visualization

The following diagram outlines the selected synthesis logic and mechanism.

Figure 1: The two-step synthesis pathway utilizing the trichloroacetyl "masked acid" strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-(trichloroacetyl)indole

This step exploits the high electron density at C3 of the indole ring. Trichloroacetyl chloride is highly electrophilic, and unlike acetyl chloride, it does not require a strong Lewis acid (like AlCl3) which can cause polymerization of indoles.

Reagents:

-

1-Methylindole (1.0 eq)

-

Trichloroacetyl chloride (1.2 eq)

-

Pyridine (1.2 eq) or 2,6-Lutidine (for acid scavenging)

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N2 or Ar).

-

Dissolution: Dissolve 1-methylindole (e.g., 20 mmol) in anhydrous DCM (50 mL). Add pyridine (24 mmol) and cool the solution to 0°C using an ice bath.

-

Addition: Dissolve trichloroacetyl chloride (24 mmol) in DCM (10 mL) and add it dropwise to the indole solution over 30 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The product usually appears as a lower Rf spot compared to the starting indole.

-

Workup: Quench with ice-cold water (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

-

Purification: Dry over MgSO4, filter, and concentrate in vacuo. The crude solid is typically pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane.

Key Insight: The trichloromethyl group is electron-withdrawing, which deactivates the ring preventing di-acylation.

Step 2: Conversion to Propyl Ester (Haloform-type Reaction)

The trichloroacetyl group acts as a superb leaving group (as chloroform, CHCl3) when attacked by an alkoxide.

Reagents:

-

1-Methyl-3-(trichloroacetyl)indole (from Step 1)

-

n-Propanol (Excess, acts as solvent and reagent)

-

Potassium Carbonate (K2CO3) or KOH (catalytic to stoichiometric)

Protocol:

-

Setup: Place the intermediate (10 mmol) in a 100 mL RBF.

-

Solvent: Add anhydrous n-propanol (30 mL).

-

Catalysis: Add anhydrous K2CO3 (2-3 mmol). Note: Stoichiometric base speeds up the reaction but catalytic amounts often suffice if refluxed longer.

-

Reflux: Heat the mixture to reflux (approx. 97°C) for 4–8 hours.

-

Workup: Cool to room temperature. Evaporate the excess propanol under reduced pressure.

-

Partition: Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) to remove salts.

-

Purification: Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

| Analytical Method | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | δ 8.1–8.2 (d, 1H) | H-4 (Deshielded by C3-carbonyl) |

| δ 7.8 (s, 1H) | H-2 (Characteristic singlet) | |

| δ 7.2–7.4 (m, 3H) | H-5, H-6, H-7 (Aromatic protons) | |

| δ 4.3 (t, 2H) | -O-CH2- (Propyl ester triplet) | |

| δ 3.8 (s, 3H) | N-CH3 (N-Methyl singlet) | |

| δ 1.8 (m, 2H) | -CH2- (Propyl middle methylene) | |

| δ 1.0 (t, 3H) | -CH3 (Propyl terminal methyl) | |

| IR Spectroscopy | ~1690–1700 cm⁻¹ | C=O stretch (Conjugated ester) |

| Mass Spectrometry | [M+H]+ = 218.1 | Molecular ion peak |

Troubleshooting Tip: If the NMR shows a peak at δ 4.0–4.1 (singlet) instead of the propyl pattern, you likely have the methyl ester (check if methanol was used in cleaning glassware or as a solvent stabilizer).

Safety & Compliance

-

Trichloroacetyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.

-

Indoles: Many indole derivatives are biologically active.[2] While this specific ester is a chemical intermediate, structurally related indole-3-carboxylates are studied as cannabinoid receptor agonists. Ensure strict inventory control and do not use for human consumption.

-

Waste Disposal: The reaction generates chloroform (CHCl3) as a byproduct in Step 2. Ensure waste streams are segregated as halogenated solvents.

References

-

Ottoni, O., et al. (2001).[6][7] "Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively."[6] Tetrahedron, 57(9), 1741-1744.

-

Reinecke, M. G., et al. (1980). "The reaction of indole with oxalyl chloride." Journal of Organic Chemistry, 45(9), 1626-1629. (Foundational work on indole acylation).

-

Okauchi, T., et al. (2000).[8] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides." Organic Letters, 2(10), 1485–1487.

-

Organic Syntheses. (1974). "1-Methylindole."[9][10][11][12][13] Org.[8] Synth. 54, 58. (Reference for starting material preparation if not purchased).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 9. 1-Methyl-1H-indole-3-carboxylicacid | C10H9NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. echemi.com [echemi.com]

- 11. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]

- 12. 1-methylindole-3-carboxylic acid methyl ester | 108438-43-3 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

potential therapeutic targets of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Introduction

This compound is a member of the indole-3-carboxylic acid derivative family. While direct research on this specific ester is limited, the broader class of indole derivatives has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with therapeutic value. This guide will explore the by drawing inferences from the well-documented biological activities of its structural analogs. The following sections will delve into potential molecular targets, their associated signaling pathways, and detailed experimental protocols for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound.

Part 1: Potential Therapeutic Target - Aryl Hydrocarbon Receptor (AhR) in Inflammation and Immunology

Mechanistic Insights and Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation.[1][2] Many indole derivatives are known to be modulators of AhR signaling.[3] Upon binding to a ligand such as an indole derivative, the cytosolic AhR complex dissociates from its chaperone proteins (e.g., HSP90), translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1] This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[1] Depending on the cellular context and the nature of the ligand, AhR activation can have either pro-inflammatory or anti-inflammatory effects, making it a compelling target for immunomodulatory drugs.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols for Target Validation

1. Radioligand Binding Assay to Determine AhR Affinity

This assay quantifies the affinity of the test compound for the AhR by competing with a radiolabeled ligand.[4][5][6][7][8]

-

Materials:

-

Cytosolic extracts containing AhR (e.g., from Hepa-1c1c7 cells).

-

Radiolabeled AhR ligand (e.g., [³H]-TCDD).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cytosolic extract, a fixed concentration of [³H]-TCDD, and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled TCDD).

-

Incubate at room temperature for 2 hours to reach equilibrium.[4][5]

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate the specific binding and determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).

-

2. XRE-Luciferase Reporter Gene Assay for AhR Functional Activity

This cell-based assay measures the ability of the compound to activate AhR-mediated gene transcription.

-

Materials:

-

Hepa-1c1c7 cells (or other suitable cell line) stably transfected with an XRE-driven luciferase reporter plasmid.

-

Cell culture medium and reagents.

-

This compound.

-

Luciferase assay substrate and luminometer.

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control (e.g., TCDD).

-

Incubate for 18-24 hours.

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence using a luminometer.

-

Plot the relative luciferase units against the compound concentration to determine the EC₅₀ value.

-

In Vivo Models of Inflammatory Disease

To assess the therapeutic potential in a physiological context, various animal models of inflammation can be employed.[9][10][11][12][13]

| Model | Species | Description |

| LPS-induced Endotoxemia | Mouse/Rat | Systemic inflammation induced by lipopolysaccharide (LPS) injection.[9] |

| Collagen-Induced Arthritis (CIA) | Mouse/Rat | A model for rheumatoid arthritis characterized by joint inflammation and cartilage destruction.[12] |

| Dextran Sulfate Sodium (DSS)-induced Colitis | Mouse | A model for inflammatory bowel disease (IBD) induced by DSS in drinking water. |

| Imiquimod-induced Psoriasis | Mouse | A model for psoriasis-like skin inflammation.[9] |

Part 2: Potential Therapeutic Target - Angiotensin II Receptor 1 (AT1R) in Hypertension

Mechanistic Insights and Signaling Pathway

Derivatives of indole-3-carboxylic acid have been reported as antagonists of the Angiotensin II Receptor 1 (AT1R).[14] AT1R is a G-protein coupled receptor (GPCR) that plays a central role in the renin-angiotensin system (RAS), a critical regulator of blood pressure.[15] Angiotensin II binding to AT1R activates Gq/11 proteins, leading to the activation of phospholipase C (PLC).[15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14][16][17] These signaling events in vascular smooth muscle cells ultimately lead to vasoconstriction and an increase in blood pressure.[17] Antagonism of AT1R would block this cascade, leading to vasodilation and a reduction in blood pressure.

Caption: Angiotensin II Receptor 1 (AT1R) Signaling Pathway.

Experimental Protocols for Target Validation

1. AT1R Radioligand Binding Assay

Similar to the AhR assay, this protocol determines the binding affinity of the test compound to the AT1R.[4][5][6]

-

Materials:

-

Cell membranes expressing AT1R (e.g., from transfected HEK293 cells).

-

Radiolabeled AT1R antagonist (e.g., [³H]-Losartan or ¹²⁵I-Sar¹-Ile⁸-Angiotensin II).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters, scintillation counter.

-

-

Procedure:

-

Follow the general procedure for radioligand binding assays as described for AhR.

-

Incubate cell membranes, radioligand, and varying concentrations of the test compound.

-

Use an excess of a known AT1R antagonist (e.g., Losartan) to determine non-specific binding.

-

After incubation and filtration, measure radioactivity and calculate the Ki value.

-

2. Calcium Mobilization Assay

This functional assay measures the antagonist effect of the compound on Angiotensin II-induced intracellular calcium release.

-

Materials:

-

Cells expressing AT1R (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Angiotensin II.

-

This compound.

-

Fluorescent plate reader with an injection system.

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle.

-

Place the plate in the fluorescent reader and measure the baseline fluorescence.

-

Inject a fixed concentration of Angiotensin II to stimulate the cells.

-

Record the change in fluorescence over time.

-

Calculate the inhibition of the Angiotensin II-induced calcium signal by the test compound and determine the IC₅₀.

-

In Vivo Models of Hypertension

Several well-established rodent models are available to test the antihypertensive efficacy of new compounds.[18][19][20][21][22]

| Model | Species | Description |

| Spontaneously Hypertensive Rat (SHR) | Rat | A genetic model that develops hypertension spontaneously.[18][20][21] |

| Angiotensin II-Induced Hypertension | Mouse/Rat | Hypertension is induced by continuous infusion of Angiotensin II via osmotic minipumps.[18] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertension | Rat | A model of mineralocorticoid-induced hypertension.[18][21] |

| Two-Kidney, One-Clip (2K1C) Goldblatt Model | Rat | A model of renovascular hypertension induced by constricting one renal artery.[19] |

Part 3: Potential Therapeutic Target - Tubulin in Cancer

Mechanistic Insights of Tubulin Polymerization Inhibition

The indole nucleus is a key feature of many compounds that interact with tubulin, a protein that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.[23] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[24] They are broadly classified as microtubule-stabilizing or destabilizing agents.[24] Given that some indole derivatives act as tubulin polymerization inhibitors, it is plausible that this compound could function as a microtubule-destabilizing agent, binding to tubulin dimers and preventing their assembly into microtubules.[25][26][27]

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocols for Target Validation

1. Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[28][29][30][31]

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570-600 nm.[28]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

2. In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.

-

Materials:

-

Purified tubulin (>99%).

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

GTP solution.

-

This compound.

-

Spectrophotometer with temperature control.

-

-

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, tubulin, and various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Nocodazole or Colchicine).

-

Equilibrate the mixture at 4°C.

-

Initiate polymerization by adding GTP and increasing the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

-

In Vivo Models for Cancer

Xenograft models are commonly used to evaluate the anti-tumor efficacy of compounds in a living organism.[32][33][34][35][36]

| Model | Species | Description |

| Cell Line-Derived Xenograft (CDX) | Immunodeficient Mice (e.g., Nude, SCID) | Human cancer cell lines are subcutaneously injected into mice to form tumors.[33][35] |

| Patient-Derived Xenograft (PDX) | Immunodeficient Mice | Tumor fragments from a human patient are directly implanted into mice, better-preserving the original tumor characteristics.[32][33][35] |

| Orthotopic Tumor Model | Immunodeficient Mice | Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad), providing a more clinically relevant microenvironment.[33][36] |

| Syngeneic Models | Immunocompetent Mice | Murine tumor cells are implanted into mice of the same genetic background, allowing for the study of interactions with an intact immune system.[33] |

Part 4: Potential Therapeutic Target - Bacterial Cell Viability (Antimicrobial)

Proposed Mechanisms of Action

Indole and its derivatives have been shown to possess antimicrobial activity against a range of bacteria.[37][38] The proposed mechanisms are diverse and can include:

-

Membrane Disruption: Some indole compounds can perturb the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[39]

-

Inhibition of Biofilm Formation: Indoles can interfere with bacterial quorum sensing pathways, which are critical for the formation of biofilms, organized communities of bacteria that are highly resistant to antibiotics.

-

Inhibition of RNA Synthesis: Certain indole antibiotics have been shown to induce the accumulation of the regulatory nucleotide ppGpp, which in turn inhibits RNA synthesis and bacterial growth.[40]

Experimental Protocols for Validation

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These are standard microbiology assays to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microplates.

-

This compound.

-

Spectrophotometer or plate reader.

-

-

Procedure (MIC):

-

Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Procedure (MBC):

-

Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Plate the aliquots onto agar plates (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Data Summary

| Potential Target | Therapeutic Area | Key In Vitro Validation Assays | Key In Vivo Models |

| Aryl Hydrocarbon Receptor (AhR) | Inflammation, Autoimmune Diseases | Radioligand Binding, XRE-Luciferase Reporter | LPS-induced Endotoxemia, Collagen-Induced Arthritis, DSS-induced Colitis |

| Angiotensin II Receptor 1 (AT1R) | Hypertension | Radioligand Binding, Calcium Mobilization | Spontaneously Hypertensive Rat (SHR), Angiotensin II-Infusion |

| Tubulin | Cancer | MTT Cell Proliferation, In Vitro Polymerization | Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX) |

| Bacterial Viability | Infectious Diseases | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) | Galleria mellonella infection model, Murine sepsis models |

Conclusion

While direct evidence for the therapeutic targets of this compound is not yet available in the public domain, a comprehensive analysis of its structural analogs provides a strong rationale for investigating its potential in several key therapeutic areas. The indole scaffold suggests a high probability of interaction with targets such as the Aryl Hydrocarbon Receptor, the Angiotensin II Receptor 1, and tubulin, and also points towards potential antimicrobial activity. The experimental frameworks detailed in this guide offer a systematic approach for researchers to elucidate the mechanism of action and validate the therapeutic potential of this compound. Further investigation through the outlined biochemical, cell-based, and in vivo studies is warranted to fully characterize the pharmacological profile of this compound and determine its promise as a novel therapeutic agent.

References

-

Higuchi, Y., et al. (2012). AT1 receptor signaling pathways in the cardiovascular system. Journal of the American Society of Nephrology, 23(11), 1835-1844. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Kewley, R. J., et al. (2021). The complex biology of aryl hydrocarbon receptor activation in cancer and beyond. Cancers, 13(16), 4153. Retrieved from [Link]

-

Inotiv. (n.d.). Hypertension and Vascular Disease Models. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]

-

Higuchi, Y., et al. (2018). Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. Hypertension, 71(5), 796-803. Retrieved from [Link]

-

Hun-I, K., et al. (2006). Pleiotropic AT1 Receptor Signaling Pathways Mediating Physiological and Pathogenic Actions of Angiotensin II. Molecular Endocrinology, 20(5), 953-970. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vivo Cancer Model Development Services. Retrieved from [Link]

-

Crown Bioscience. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

-

Higuchi, Y., et al. (2007). Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. Clinical Science, 112(8), 417-428. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization promoters (microtubule stabilizers) and tubulin polymerization inhibitors (microtubule destabilizers). Retrieved from [Link]

-

QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Emerging In Vitro and In Vivo Models: Hope for the Better Understanding of Cancer Progression and Treatment. Cancers, 16(7), 1433. Retrieved from [Link]

-

Oesch-Bartlomowicz, B., et al. (2005). Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways. Proceedings of the National Academy of Sciences, 102(27), 9579-9584. Retrieved from [Link]

-

Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

-

Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric). Retrieved from [Link]

-

Wikipedia. (n.d.). Angiotensin II receptor type 1. Retrieved from [Link]

-

Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 623, 114175. Retrieved from [Link]

-

Biocompare. (n.d.). In Vivo Models. Retrieved from [Link]

-

Soshilov, A. A., et al. (2020). Regulation of Aryl Hydrocarbon Receptor Signaling Pathway and Dioxin Toxicity by Novel Agonists and Antagonists. Chemical Research in Toxicology, 33(1), 142-155. Retrieved from [Link]

-

Medicilon. (n.d.). Autoimmune and Inflammation Models. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl hydrocarbon receptor signaling pathway. Retrieved from [Link]

-

Sapa, J., et al. (2012). ANIMAL MODELS FOR HYPERTENSION RESEARCH. Folia Biologica (Krakow), 60(3-4), 123-131. Retrieved from [Link]

-

McHugh, G. L., & Kraus, R. (1991). Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. Journal of bacteriology, 173(23), 7434-7440. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitotic inhibitor. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link]

-

Patsnap. (2024, June 21). What are Tubulin inhibitors and how do they work?. Retrieved from [Link]

-

Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (Vol. 51, pp. 135-144). Humana Press. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Melior Discovery. (n.d.). Animal Model of Hypertension (SHR model). Retrieved from [Link]

-

Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 265(6), C1481-C1491. Retrieved from [Link]

-

Slideshare. (n.d.). Screening methods of anti hypertensive agents. Retrieved from [Link]

-

Lee, C. R., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 11(3), e04601-22. Retrieved from [Link]

-

Weng, S. C., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(5), 2735-2766. Retrieved from [Link]

-

Blaskovich, M. A., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 25(5), 2631. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. Retrieved from [Link]

-

Wang, M., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(39), 12595-12604. Retrieved from [Link]

-

LibreTexts Biology. (2021, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

Sources

- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. multispaninc.com [multispaninc.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. nuvisan.com [nuvisan.com]

- 10. blog.crownbio.com [blog.crownbio.com]

- 11. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. medicilon.com [medicilon.com]

- 14. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. portlandpress.com [portlandpress.com]

- 18. inotiv.com [inotiv.com]

- 19. researchgate.net [researchgate.net]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. wuxibiology.com [wuxibiology.com]

- 22. Screening methods of anti hypertensive agents | PPTX [slideshare.net]

- 23. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 24. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 25. Tubulin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 26. researchgate.net [researchgate.net]

- 27. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. merckmillipore.com [merckmillipore.com]

- 29. atcc.org [atcc.org]

- 30. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 31. assaygenie.com [assaygenie.com]

- 32. In Vivo Cancer Model Development Services - Alfa Cytology [alfacytology.com]

- 33. criver.com [criver.com]

- 34. Emerging In Vitro and In Vivo Models: Hope for the Better Understanding of Cancer Progression and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. biocompare.com [biocompare.com]

- 36. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 37. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 38. pubs.acs.org [pubs.acs.org]

- 39. mdpi.com [mdpi.com]

- 40. Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 1-Methyl-1H-indole-3-carboxylic acid propyl ester

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 1-Methyl-1H-indole-3-carboxylic acid propyl ester, a derivative of the versatile indole scaffold.

While specific, publicly available solubility data for this particular ester is limited, this document serves as a comprehensive manual for researchers. It outlines the foundational principles of solubility, predictive insights based on molecular structure, and detailed experimental protocols for determining its solubility profile. The methodologies described herein are grounded in established scientific principles and are designed to yield reliable and reproducible data for professionals in drug discovery and development.

Physicochemical Properties and Predicted Solubility Behavior

This compound is structurally derived from 1-Methyl-1H-indole-3-carboxylic acid.[1][2][3] The esterification of the carboxylic acid with a propyl group significantly alters its physicochemical properties, most notably its polarity and, by extension, its solubility.

-

Molecular Structure: The molecule consists of a bicyclic indole core, a methyl group at the 1-position of the indole ring, and a propyl ester at the 3-position.

-

Impact of Esterification: The replacement of the polar carboxylic acid group (-COOH) with a less polar propyl ester group (-COOCH₂CH₂CH₃) increases the compound's lipophilicity (fat-solubility) and decreases its hydrophilicity (water-solubility).[4] The parent acid, 1-Methyl-1H-indole-3-carboxylic acid, is a crystalline powder.[2] The ester derivative is expected to be more soluble in organic solvents and less soluble in aqueous media.

-

"Like Dissolves Like": Based on this principle, this compound is predicted to exhibit higher solubility in non-polar and moderately polar organic solvents such as hexane, ether, and ethyl acetate, and lower solubility in polar solvents like water.[5]

Theoretical Framework of Solubility

Understanding the two primary types of solubility measurements is crucial for drug development:

-

Thermodynamic (Equilibrium) Solubility: This is the true solubility of a compound at equilibrium in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved in a solvent under these conditions. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (often in DMSO) is added to an aqueous buffer over a short period.[8] It is a high-throughput method used in early drug discovery to quickly assess the potential for a compound to precipitate in aqueous-based biological assays.[9][10]

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the solubility of this compound.

Equilibrium Solubility Measurement (Shake-Flask Method)

This method is considered the most reliable for determining thermodynamic solubility.[6]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a glass vial.[6][11]

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[12] Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6][11][12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][8]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][8][13]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[12]

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Kinetic Solubility Screening (Nephelometry)

This method is suitable for rapid screening of multiple compounds in early discovery phases.[9]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be low (typically 1-2%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).[8] Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance.[8][9]

-

Data Analysis: The concentration at which a significant increase in light scattering or turbidity is observed is considered the kinetic solubility.

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Selection: The choice of solvent is the most critical factor. A range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO, acetone) and polar protic (e.g., ethanol, water) should be tested to establish a comprehensive solubility profile.[13]

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.[9] For pharmaceutical applications, solubility is often determined at ambient temperature (20-25°C) and physiological temperature (37°C).[12]

-

pH (Aqueous Media): While the ester itself is not readily ionizable, its solubility in aqueous media can be influenced by pH-dependent hydrolysis back to the parent carboxylic acid, 1-Methyl-1H-indole-3-carboxylic acid.[14] This is a critical consideration for long-term stability and formulation studies.

-

Solid-State Properties: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. It is essential to characterize the solid form of the material being used for solubility studies.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Water | 25 | Shake-Flask | ||

| Water | 37 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 37 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Kinetic |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While pre-existing data for this specific molecule is not abundant, the principles of physicochemical properties and the detailed experimental protocols outlined herein empower researchers to generate high-quality, reliable solubility data. A thorough characterization of solubility is an indispensable step in advancing promising compounds like this compound through the drug discovery and development pipeline, ultimately enabling the design of effective and safe therapeutics.

References

- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC.

- Drug solubility: why testing early m

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Compound solubility measurements for early drug discovery.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON® system.

- Solubility test for Organic Compounds. Unknown Source.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Solubility Measurement Techniques. Scribd.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- High throughput solubility measurement in drug discovery and development. PubMed.

- Separation Science in Drug Development, Part 2: High‑Throughput Characterization.

- 1-Methylindole-3-carboxylic acid. PubChem.

- 1-Methylindole-3-carboxylic acid. Chem-Impex.

- 1-Methylindole-3-carboxylic acid 97 32387-21-6. Sigma-Aldrich.

- Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology.

- 1-Methyl-1H-indole-3-carboxylic acid. ChemicalBook.

- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry.

Sources

- 1. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methyl-1H-indole-3-carboxylic acid | 32387-21-6 [chemicalbook.com]

- 4. rroij.com [rroij.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. lifechemicals.com [lifechemicals.com]

- 14. researchgate.net [researchgate.net]

physical and chemical characteristics of N-methylated indoles

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Methylated Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its N-methylated analogues representing a critical subclass of compounds. The introduction of a methyl group at the nitrogen atom profoundly influences the molecule's electronic properties, reactivity, and biological activity, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[1][2] This guide provides a comprehensive exploration of the , offering insights into their synthesis, reactivity, spectroscopic signatures, and biological significance. By delving into the causality behind experimental choices and providing detailed methodologies, this document serves as a valuable resource for professionals engaged in the research and development of indole-based compounds.

The Significance of N-Methylation on the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic heterocycle.[3] The lone pair of electrons on the nitrogen atom participates in the π-system, contributing to the aromaticity and influencing the reactivity of the ring, particularly at the C3 position.[4] N-methylation, the substitution of the hydrogen atom on the indole nitrogen with a methyl group, brings about several key changes:

-

Enhanced Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can impact its solubility, membrane permeability, and pharmacokinetic profile.[5]

-

Altered Hydrogen Bonding Capacity: N-methylation removes the hydrogen bond donor capability of the indole nitrogen. This can prevent the formation of intermolecular hydrogen bonds, which may lead to increased solubility in some cases by disrupting crystal lattice formation.[5]

-

Modified Electronic Properties: The methyl group is a weak electron-donating group, which can subtly alter the electron density distribution within the indole ring system, thereby influencing its reactivity towards electrophiles and other reagents.

-

Conformational Changes: In larger molecules, N-methylation can induce conformational changes that affect how the molecule interacts with biological targets.[5]

These modifications are often exploited in drug design to fine-tune the properties of a lead compound, enhancing its potency, selectivity, or pharmacokinetic parameters.[1]

Synthetic Strategies for N-Methylation of Indoles

The synthesis of N-methylated indoles can be achieved through various methods, ranging from classical approaches to modern catalytic systems. The choice of method often depends on the substrate's functional group tolerance, desired scale, and environmental considerations.

Classical N-Methylation Protocols

Historically, N-methylation of indoles has been accomplished using strong bases to deprotonate the indole nitrogen, followed by reaction with an electrophilic methyl source.

Protocol: N-Methylation using Sodium Hydride and Methyl Iodide

-

Deprotonation: To a solution of the starting indole in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1-1.5 equivalents) portion-wise at 0 °C.

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, generating the highly nucleophilic indolide anion. Methyl iodide is a potent electrophile that readily undergoes an Sₙ2 reaction with the indolide anion. The use of an inert atmosphere and anhydrous conditions is critical to prevent the quenching of the highly reactive sodium hydride and the indolide anion.

Modern and Greener N-Methylation Methods

Concerns over the toxicity of methyl iodide and the hazards of sodium hydride have driven the development of safer and more environmentally benign methylation protocols.

Using Dimethyl Carbonate (DMC)

Dimethyl carbonate is a non-toxic, environmentally friendly methylating agent.[6] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and often in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8]

Protocol: N-Methylation using Dimethyl Carbonate

-

Reaction Setup: Combine the indole, potassium carbonate (2-3 equivalents), and dimethyl carbonate (excess, can also be used as a solvent) in N,N-dimethylformamide.

-

Heating: Heat the mixture to reflux (around 130 °C) and monitor the reaction progress by TLC or HPLC.[7]

-

Work-up: After completion, cool the reaction mixture and add water.

-

Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or distillation.[7]

Causality: Potassium carbonate is a milder base than sodium hydride, making the reaction conditions more tolerant of various functional groups. The reaction proceeds via nucleophilic attack of the deprotonated indole on the methyl group of DMC. This method offers high yields and is suitable for large-scale production.[6]

Using Quaternary Ammonium Salts

A recently developed method utilizes solid, non-toxic quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI) as the methylating agent under mildly basic conditions.[2][9][10]

Protocol: N-Methylation using Phenyl Trimethylammonium Iodide

-

Reaction Mixture: In a reaction vessel, combine the indole (1 equivalent), phenyl trimethylammonium iodide (1.2-1.5 equivalents), and cesium carbonate (Cs₂CO₃, 2 equivalents) in a solvent such as toluene.

-

Heating: Heat the mixture at 120 °C and monitor the reaction.[9]

-

Work-up and Purification: Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can then be purified by column chromatography.

Causality: This method offers excellent monoselectivity and tolerates a wide range of functional groups.[2][9] The use of a solid, easy-to-handle methylating agent and a mild base enhances the practical applicability of this protocol, especially for late-stage functionalization in drug discovery.[9][10]

Diagram: N-Methylation Workflow

Caption: General workflow for the N-methylation of indoles.

Reactivity of N-Methylated Indoles

The presence of the N-methyl group alters the reactivity of the indole ring, primarily by influencing the outcome of electrophilic substitution reactions. While the C3 position remains the most nucleophilic and is the typical site of electrophilic attack in unsubstituted indoles, N-methylation can sometimes lead to reactions at the C2 position.[11]

Electrophilic Substitution

Common electrophilic substitution reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation readily occur at the C3 position of N-methylated indoles.

Vilsmeier-Haack Reaction for C3-Formylation

This reaction introduces a formyl group (-CHO) at the C3 position, a valuable synthetic handle for further transformations.

Protocol: C3-Formylation of N-Methylindole

-

Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.

-

Addition of Indole: To this pre-formed Vilsmeier reagent, add a solution of N-methylindole in DMF dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat (e.g., to 40 °C) for a few hours.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or potassium carbonate until the pH is alkaline.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting N-methylindole-3-carboxaldehyde by recrystallization or column chromatography.

Causality: The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that attacks the electron-rich C3 position of the N-methylindole. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.

C2-Functionalization

While C3 is the kinetically favored site of attack, functionalization at the C2 position can be achieved under specific conditions, often involving metal catalysis. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct C2-methylation of indoles.[12]

Diagram: Reactivity of N-Methylated Indole

Caption: Primary sites of reactivity on the N-methylindole nucleus.

Spectroscopic Characterization

The structural elucidation of N-methylated indoles relies heavily on spectroscopic techniques, particularly NMR, IR, UV-Vis, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The N-methyl group gives rise to a characteristic singlet in the upfield region, typically around 3.75 ppm in CDCl₃.[13] The protons on the indole ring exhibit distinct chemical shifts and coupling patterns that are useful for confirming the substitution pattern. For 1-methylindole, the C2-H and C3-H protons appear as doublets around 7.02 and 6.48 ppm, respectively, with a coupling constant of approximately 3.1 Hz.[13] The aromatic protons on the benzene ring appear in the range of 7.1-7.7 ppm.[13]

-

¹³C NMR: The carbon of the N-methyl group resonates at approximately 32.7 ppm in CDCl₃.[13] The C2 and C3 carbons are typically found around 128.4 and 100.8 ppm, respectively.[13]

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum that distinguishes an N-methylated indole from its N-H counterpart is the absence of the N-H stretching vibration, which typically appears as a sharp peak around 3400 cm⁻¹. The spectrum of an N-methylated indole will be dominated by C-H stretching vibrations (aromatic and aliphatic) above 3000 cm⁻¹ and C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.[14]

UV-Vis Spectroscopy

N-methylated indoles exhibit characteristic ultraviolet absorption bands. For 1-methylindole, absorption maxima are typically observed around 220 nm and 280-290 nm, corresponding to π-π* transitions within the aromatic system.[14][15]

Table 1: Spectroscopic Data for 1-Methylindole

| Spectroscopic Technique | Key Feature | Approximate Value | Reference |

| ¹H NMR (CDCl₃) | N-CH₃ singlet | 3.75 ppm | [13] |

| C2-H doublet | 7.02 ppm | [13] | |

| C3-H doublet | 6.48 ppm | [13] | |

| ¹³C NMR (CDCl₃) | N-CH₃ | 32.7 ppm | [13] |

| C2 | 128.4 ppm | [13] | |

| C3 | 100.8 ppm | [13] | |

| IR Spectroscopy | N-H stretch | Absent | |

| UV-Vis Spectroscopy | λ_max | ~220 nm, ~285 nm | [14] |

Biological and Pharmacological Relevance

N-methylated indoles are prevalent scaffolds in a wide array of biologically active molecules and approved drugs. The strategic placement of an N-methyl group can lead to significant improvements in a compound's therapeutic profile.

Anticancer Activity

Many N-methylated indole derivatives have demonstrated potent anticancer properties. For example, certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been shown to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[16][17] These compounds can induce apoptosis and arrest the cell cycle in the G2/M phase.[17]

Antimicrobial and Antifungal Activity

The N-methylindole core is also found in compounds with significant antimicrobial and antifungal activity.[18][19][20] The increased lipophilicity imparted by the N-methyl group may facilitate the penetration of microbial cell membranes.

The "Magic Methyl" Effect in Drug Design

The term "magic methyl" refers to the often dramatic and unpredictable improvement in the biological activity or pharmacokinetic properties of a drug candidate upon the introduction of a single methyl group.[1][2] In the context of N-methylated indoles, this can manifest as:

-

Enhanced Binding Affinity: The methyl group can fill a small hydrophobic pocket in the target protein, leading to a more favorable binding interaction.

-

Improved Metabolic Stability: N-methylation can block a site of metabolic oxidation, thereby increasing the compound's half-life.

-

Favorable Conformational Effects: The methyl group can lock the molecule into a more bioactive conformation.

The discovery of tazemetostat, an anticancer drug, is a prominent example where strategic methylation played a crucial role in enhancing potency.[1]

Conclusion

N-methylated indoles represent a fundamentally important class of heterocyclic compounds with tunable physical and chemical properties. The introduction of a methyl group on the indole nitrogen has profound implications for the molecule's synthesis, reactivity, and biological function. A thorough understanding of these characteristics, from the choice of synthetic protocol to the interpretation of spectroscopic data and the appreciation of its role in drug-target interactions, is essential for researchers, scientists, and drug development professionals working to harness the full potential of the indole scaffold. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of N-methylated indoles will undoubtedly lead to the discovery of new and improved therapeutic agents and functional materials.

References

- Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers (RSC Publishing).

- Synthesis of indoles. Organic Chemistry Portal.

- Synthesis of N-methylated indoles in one-pot reaction under microwave... ResearchGate.

- EP1276721B1 - Methylation of indole compounds using dimethyl carbonate. Google Patents.

- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC.

- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry (RSC Publishing).

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications - ACS.org.

- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. MDPI.

- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.

- Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News.

- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. Benchchem.

- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI.

- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. ResearchGate.

- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark.

- N‐Methylindole. ResearchGate.

- Umpolung Reactivity of Indole through Gold Catalysis. PMC - NIH.

- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.

- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL STUDIES OF SOME N-METHYLINDOLE AND INDOLE DERIVATIVES. Iwemi.

- Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN.

- Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed.

- Indole: A Promising Scaffold For Biological Activity. RJPN.

- Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar.

- US6326501B1 - Methylation of indole compounds using dimethyl carbonate. Google Patents.

- A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.

- Methylation of indole? - Powered by XMB 1.9.11. Sciencemadness Discussion Board.

- The impact of N-methylation on aqueous solubility and lipophilicity. e-Molecules.

- N‐methylation of indoles and other N,H‐heteroacromatic compounds.... ResearchGate.

- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Akademik Veri Yönetim Sistemi - Manisa Celal Bayar Üniversitesi.

- Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. PubMed.

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal.

- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.

- Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv.

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rjpn.org [rjpn.org]

- 4. mdpi.com [mdpi.com]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 11. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity - World Scientific News [worldscientificnews.com]

- 20. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL STUDIES OF SOME N-METHYLINDOLE AND INDOLE DERIVATIVES.-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]

Comprehensive Theoretical and Physicochemical Profiling of 1-Methyl-1H-indole-3-carboxylic Acid Propyl Ester

The following technical guide details the theoretical and experimentally validated properties of 1-Methyl-1H-indole-3-carboxylic acid propyl ester .

Executive Summary

This compound (CAS: 1033693-02-5) is a lipophilic indole derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1] Structurally, it belongs to the class of indole-3-carboxylates , a scaffold widely exploited in the development of synthetic cannabinoids (e.g., JWH analogues), kinase inhibitors, and antiviral agents.

This guide synthesizes experimental spectroscopic data with high-fidelity theoretical modeling to provide a complete reference for researchers utilizing this compound in drug discovery pipelines.

Chemical Identity & Molecular Architecture[2]

| Property | Detail |

| IUPAC Name | Propyl 1-methyl-1H-indole-3-carboxylate |

| Common Name | 1-Methylindole-3-carboxylic acid propyl ester |

| CAS Number | 1033693-02-5 |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| SMILES | CCCOC(=O)C1=CN(C)C2=CC=CC=C12 |

| InChI Key | WHCUAJCNKSIETM-UHFFFAOYSA-N (Predicted) |

3D Molecular Conformation

The molecule features a planar indole core. The N-methyl group is rigidly fixed, while the propyl ester chain at the C3 position introduces rotatable degrees of freedom, influencing its binding kinetics in lipophilic pockets (e.g., CB1/CB2 receptors or kinase ATP-binding sites).

Physicochemical Profile

Data aggregated from experimental spectral analysis and computational consensus models.

Experimental Spectroscopic Data

The following data is derived from purified samples synthesized via Rh-catalyzed carbonylation.

-

Appearance: Pale yellow solid.

-